tert-Butyl (2-amino-4,5-difluorophenyl)carbamate
CAS No.: 1000698-88-3
Cat. No.: VC0152969
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.242
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000698-88-3 |
---|---|
Molecular Formula | C11H14F2N2O2 |
Molecular Weight | 244.242 |
IUPAC Name | tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate |
Standard InChI | InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
Standard InChI Key | NYKTXVPUGXBLOK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F |
Introduction
Chemical Identity and Structure
Basic Chemical Information
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is identified by its unique chemical structure and registry information. The compound is characterized by a difluorinated phenyl ring with an amine group and a carbamate functional group. The presence of the tert-butyloxycarbonyl group makes it particularly useful as a protected intermediate in organic synthesis pathways.
The basic chemical information for this compound is summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 1000698-88-3 |
Molecular Formula | C₁₁H₁₄F₂N₂O₂ |
Molecular Weight | 244.24 g/mol |
IUPAC Name | tert-butyl (2-amino-4,5-difluorophenyl)carbamate |
The compound contains several key functional groups: a primary amine group, a carbamate group with a tert-butyl substituent, and two fluorine atoms at the 4,5-positions of the phenyl ring. This particular arrangement of functional groups contributes to its utility in various synthetic applications .
Structural Features
The structure of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate consists of a difluorinated phenyl ring bearing an amino group and a carbamate group. The carbamate functionality (N-C(=O)-O-) links the aromatic ring to the tert-butyl group, creating a protected nitrogen that can be selectively deprotected under appropriate conditions. The presence of two fluorine atoms at the 4,5-positions of the phenyl ring introduces unique electronic properties that can influence reactivity and biological activities of the compounds synthesized from this building block .
The difluorinated aromatic system provides distinctive electronic characteristics that can be advantageous in medicinal chemistry applications. Fluorine substituents are known to increase metabolic stability, lipophilicity, and binding affinity in drug-like molecules, making this compound particularly valuable in pharmaceutical research and development contexts.
Physicochemical Properties
Desired Concentration | Amount of Compound | Volume of Solvent Required |
---|---|---|
1 mM | 1 mg | 4.0943 mL |
1 mM | 5 mg | 20.4717 mL |
1 mM | 10 mg | 40.9433 mL |
5 mM | 1 mg | 0.8189 mL |
5 mM | 5 mg | 4.0943 mL |
5 mM | 10 mg | 8.1887 mL |
10 mM | 1 mg | 0.4094 mL |
10 mM | 5 mg | 2.0472 mL |
10 mM | 10 mg | 4.0943 mL |
This detailed solution preparation table allows researchers to accurately prepare stock solutions at various concentrations based on the amount of compound available .
Research Applications
Synthetic Chemistry Applications
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate serves as a valuable building block in synthetic organic chemistry. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups allows for selective functionalization of the molecule. This selectivity is particularly useful in multi-step synthetic routes where controlled reactivity is essential.
The compound can be utilized in various coupling reactions, including:
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Amide bond formation
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Palladium-catalyzed cross-coupling reactions
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Nucleophilic aromatic substitution reactions
These transformations enable the incorporation of the difluorinated aromatic scaffold into more complex molecular structures with potential biological activities .
Medicinal Chemistry Significance
Fluorinated aromatic compounds have gained significant attention in medicinal chemistry due to their unique properties. The incorporation of fluorine atoms into drug-like molecules can confer several advantages:
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Enhanced metabolic stability by blocking potential sites of oxidative metabolism
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Increased lipophilicity, potentially improving membrane permeability
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Altered electronic properties that can enhance binding interactions with biological targets
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Improved bioavailability compared to non-fluorinated analogs
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, with its difluorinated aromatic core, represents an important scaffold for developing compounds with these advantageous properties .
Related Compounds and Structural Analogs
Methylated Derivative
A closely related compound to tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is tert-Butyl (2-amino-4,5-difluorophenyl)(methyl)carbamate (CAS: 2245360-96-5). This compound features an additional methyl group on the carbamate nitrogen, resulting in a tertiary carbamate rather than the secondary carbamate found in tert-Butyl (2-amino-4,5-difluorophenyl)carbamate. The methylated derivative has a molecular weight of 258.26 g/mol and a molecular formula of C₁₂H₁₆F₂N₂O₂ .
The methylation of the carbamate nitrogen introduces different electronic and steric properties that can influence the compound's reactivity and potential applications. In particular, the tertiary carbamate may exhibit different stability characteristics and reactivity patterns compared to the secondary carbamate .
Positional Isomer
Another related compound is tert-butyl (4-amino-2,5-difluorophenyl)carbamate (CAS: 1269152-11-5). This positional isomer features a different arrangement of the amino and carbamate groups on the difluorinated phenyl ring. The compound maintains the same molecular formula (C₁₁H₁₄F₂N₂O₂) and molecular weight (244.24 g/mol) as tert-Butyl (2-amino-4,5-difluorophenyl)carbamate but differs in the position of the substituents .
This positional isomer may exhibit different chemical reactivity and physical properties due to the altered electronic distribution in the aromatic system. Such structural variations can be exploited in structure-activity relationship studies in drug discovery programs .
Synthetic Precursors and Derivatives
Research indicates that related difluorinated compounds have been utilized in stereoselective synthetic routes. For example, compounds such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate have been synthesized using asymmetric aldol reactions. While these compounds feature a different substitution pattern compared to tert-Butyl (2-amino-4,5-difluorophenyl)carbamate, they highlight the importance of fluorinated aromatic carbamates in stereoselective synthesis and their potential applications in the development of bioactive compounds .
The synthesis of such stereoselectively defined compounds often involves carefully controlled reaction conditions and specific catalysts to achieve the desired stereochemical outcome. These methodologies may also be applicable to the functionalization of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate for the creation of more complex molecular architectures .
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